Multifluoramine methiodide

Description

Methiodide salts are quaternary ammonium derivatives formed by the methylation of tertiary amines, typically yielding cationic structures with iodide as the counterion. These compounds are widely studied for their pharmacological and biochemical properties, including receptor binding affinity, enzymatic inhibition, and ion channel modulation.

Properties

CAS No. |

146475-87-8 |

|---|---|

Molecular Formula |

C22H28INO5 |

Molecular Weight |

513.4 g/mol |

IUPAC Name |

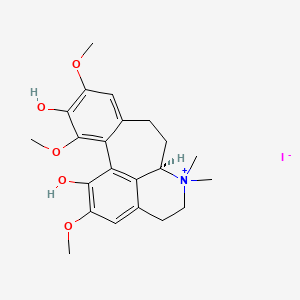

(10R)-3,5,16-trimethoxy-11,11-dimethyl-11-azoniatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-4,17-diol;iodide |

InChI |

InChI=1S/C22H27NO5.HI/c1-23(2)9-8-13-11-15(26-3)20(24)19-17(13)14(23)7-6-12-10-16(27-4)21(25)22(28-5)18(12)19;/h10-11,14H,6-9H2,1-5H3,(H-,24,25);1H/t14-;/m1./s1 |

InChI Key |

QMANBOTXYCQXPN-PFEQFJNWSA-N |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)O)OC)O)OC)C.[I-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)O)OC)O)OC)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of multifluoramine methiodide typically involves the methylation of multifluoramine with methyl iodide. The reaction can be represented as:

R3N+CH3I→(CH3)R3N+I−

where R represents the multifluoramine group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at a controlled temperature to ensure the complete conversion of the amine to the methiodide .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Multifluoramine methiodide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or alcohol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to the formation of different fluorinated compounds .

Scientific Research Applications

Multifluoramine methiodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which multifluoramine methiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis of Methiodide Compounds

Structural Features

Methiodides vary in core structure, substituents, and fluorination patterns, which dictate their biological activity:

- NB-73 and NB-115: 1,1-Diarylethylene diamine methiodide salts with dual aromatic rings and a central ethylene bridge. These lack fluorine but exhibit enhanced potency compared to monoamine analogs (e.g., NB-55) due to increased charge density and steric bulk .

- Cocaine Methiodide : A permanently protonated derivative of cocaine, featuring a tropane alkaloid backbone. Its cationic nature enhances binding to the dopamine transporter (DAT) .

- 4-Diphenylacetoxy-N-methylpiperidine Methiodide : Contains a diphenylacetoxy group linked to a methylpiperidine moiety, conferring selective antagonism for M3 muscarinic receptors .

- Isoarecolone Methiodide : A semirigid nicotinic agonist with a tetrahydropyridine core. It demonstrates high affinity for nicotinic receptors but also binds muscarinic receptors, reducing selectivity .

Pharmacological Activity

Mechanistic Insights

- NB Compounds: Their 1,1-diarylethylene core enables direct binding to FOXM1, a transcription factor overexpressed in cancers. Diamine methiodides (e.g., NB-73) show superior efficacy over monoamines due to enhanced electrostatic interactions .

- M3 Antagonists : The diphenylacetoxy group in 4-diphenylacetoxy-N-methylpiperidine methiodide is critical for M3 selectivity, as shown in canine atrial myocytes where it inhibits IKTMA currents without affecting M2 or M4 subtypes .

- Nicotinic Agonists : Isoarecolone methiodide’s rigidity optimizes alignment with nicotinic receptor binding pockets, though its lack of fluorine limits subtype specificity .

Limitations and Caveats

- Off-Target Effects: Bicuculline methiodide (noted in neuronal studies) blocks SK channels, complicating interpretations of membrane resonance experiments .

- Structural Trade-offs : Cocaine methiodide’s permanent charge improves DAT binding but reduces blood-brain barrier permeability .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Multifluoramine methiodide in experimental settings?

- Methodological Answer : Synthesis should involve controlled reaction conditions (e.g., microwave-assisted synthesis for accelerated kinetics ), followed by purification via recrystallization. Characterization requires multi-spectral analysis:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray Crystallography for 3D structural elucidation (if crystals are obtainable).

- Document protocols rigorously to ensure reproducibility, adhering to data retention guidelines for raw and processed data .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Use HPLC or UV-Vis spectroscopy to quantify degradation products. Establish degradation kinetics via time-series data collection and statistical modeling (e.g., Arrhenius equation for temperature-dependent decay). Report uncertainties in measurement tools and environmental controls .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use cell-line assays (e.g., HEK293 or HepG2) to evaluate cytotoxicity via MTT assays. Include dose-response curves to determine IC50 values. Validate results with positive/negative controls and replicate experiments to address biological variability. Reference mechanistic toxicology frameworks to contextualize findings .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in efficacy data for this compound across studies?

- Methodological Answer :

- Quantitative Phase : Meta-analyze existing efficacy data (e.g., IC50 values, binding affinities) to identify outliers or trends.

- Qualitative Phase : Conduct semi-structured interviews with researchers to explore methodological disparities (e.g., assay conditions, solvent systems).

- Triangulate findings to propose standardized protocols, ensuring research questions guide the integration of both datasets .

Q. What strategies address conflicting results in this compound’s mechanistic pathways reported in literature?

- Methodological Answer :

- Perform pathway inhibition assays (e.g., kinase activity profiling) under controlled variables (pH, temperature).

- Use CRISPR/Cas9 gene editing to validate target specificity in knockout models.

- Apply Bayesian statistics to quantify confidence intervals in conflicting datasets. Consult interdisciplinary experts to identify overlooked variables (e.g., metabolite interference) .

Q. How can researchers design studies to investigate synergistic effects between this compound and other fluorinated compounds?

- Methodological Answer :

- Experimental Design : Use factorial designs to test combinatorial doses. Measure synergy via Chou-Talalay or Bliss independence models.

- Data Integration : Pair quantitative dose-response data with qualitative observations (e.g., cellular morphology changes).

- Validate findings using orthogonal assays (e.g., isobolograms for additive effects) .

Q. What advanced techniques elucidate the degradation pathways of this compound in biological systems?

- Methodological Answer :

- Employ LC-MS/MS to identify metabolites in in vivo samples.

- Use isotopic labeling (e.g., ¹⁸O) to trace hydrolytic degradation.

- Apply computational tools (e.g., DFT calculations) to predict reactive intermediates. Archive raw spectral data for peer validation .

Data Management and Validation

Q. How should researchers handle raw data discrepancies in this compound studies?

- Methodological Answer :

- Document all anomalies in lab notebooks with timestamps.

- Replicate experiments under identical conditions to distinguish systemic vs. random errors.

- Use open-source platforms (e.g., GitHub) to share datasets for collaborative troubleshooting .

Q. What frameworks ensure ethical data sharing in collaborative this compound research?

- Methodological Answer :

- Define data ownership and access rights in collaboration agreements.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for repository submissions.

- Disclose conflicts of interest and obtain IRB approval for human-derived data .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.